Cas no 2680854-60-6 (2-methyl-2-phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

2-methyl-2-phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid structure
2680854-60-6 structure
商品名:2-methyl-2-phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid
CAS番号:2680854-60-6
MF:C14H17NO4
メガワット:263.289084196091
CID:5650403
PubChem ID:165911332

2-methyl-2-phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-methyl-2-phenyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
    • EN300-28281536
    • 2680854-60-6
    • 2-methyl-2-phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid
    • インチ: 1S/C14H17NO4/c1-3-9-19-13(18)15-10-14(2,12(16)17)11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3,(H,15,18)(H,16,17)
    • InChIKey: DOKALJCACNNFPZ-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C)(C1C=CC=CC=1)CNC(=O)OCC=C)=O

計算された属性

  • せいみつぶんしりょう: 263.11575802g/mol
  • どういたいしつりょう: 263.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 7
  • 複雑さ: 336
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

2-methyl-2-phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28281536-1.0g
2-methyl-2-phenyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2680854-60-6 95.0%
1.0g
$1100.0 2025-03-19
Enamine
EN300-28281536-0.05g
2-methyl-2-phenyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2680854-60-6 95.0%
0.05g
$924.0 2025-03-19
Enamine
EN300-28281536-10g
2-methyl-2-phenyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2680854-60-6
10g
$4729.0 2023-09-09
Enamine
EN300-28281536-10.0g
2-methyl-2-phenyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2680854-60-6 95.0%
10.0g
$4729.0 2025-03-19
Enamine
EN300-28281536-2.5g
2-methyl-2-phenyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2680854-60-6 95.0%
2.5g
$2155.0 2025-03-19
Enamine
EN300-28281536-0.1g
2-methyl-2-phenyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2680854-60-6 95.0%
0.1g
$968.0 2025-03-19
Enamine
EN300-28281536-1g
2-methyl-2-phenyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2680854-60-6
1g
$1100.0 2023-09-09
Enamine
EN300-28281536-0.25g
2-methyl-2-phenyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2680854-60-6 95.0%
0.25g
$1012.0 2025-03-19
Enamine
EN300-28281536-0.5g
2-methyl-2-phenyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2680854-60-6 95.0%
0.5g
$1056.0 2025-03-19
Enamine
EN300-28281536-5.0g
2-methyl-2-phenyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2680854-60-6 95.0%
5.0g
$3189.0 2025-03-19

2-methyl-2-phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid 関連文献

2-methyl-2-phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acidに関する追加情報

Research Briefing on 2-methyl-2-phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid (CAS: 2680854-60-6)

In recent years, the compound 2-methyl-2-phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid (CAS: 2680854-60-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following briefing synthesizes the latest findings and developments related to this compound, offering insights into its synthesis, mechanisms of action, and potential clinical implications.

The synthesis of 2-methyl-2-phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid involves a multi-step process that leverages advanced organic chemistry techniques. Recent studies have optimized the synthetic pathway to improve yield and purity, which is critical for its application in drug development. Researchers have employed spectroscopic methods, including NMR and mass spectrometry, to confirm the structural integrity of the compound. These advancements have facilitated further exploration of its biological activities.

One of the most notable aspects of this compound is its role as a potential inhibitor of specific enzymatic pathways. Preliminary in vitro studies have demonstrated its efficacy in modulating key biological targets, particularly in inflammatory and metabolic disorders. For instance, recent research has highlighted its ability to interact with cyclooxygenase-2 (COX-2) and other pro-inflammatory mediators, suggesting its utility in developing novel anti-inflammatory agents. These findings are supported by molecular docking studies that reveal strong binding affinities to target proteins.

In addition to its anti-inflammatory properties, 2-methyl-2-phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid has shown promise in oncology research. Early-stage investigations indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines, particularly those associated with solid tumors. Mechanistic studies suggest that these effects are mediated through the induction of apoptosis and the inhibition of angiogenesis. While these results are preliminary, they underscore the compound's potential as a scaffold for developing next-generation anticancer therapies.

Despite these promising findings, challenges remain in translating the compound's preclinical success into clinical applications. Issues such as bioavailability, pharmacokinetics, and potential off-target effects need to be addressed through rigorous in vivo studies. Recent efforts have focused on formulating derivatives of the compound to enhance its therapeutic index and reduce toxicity. Collaborative research initiatives are also exploring its combination with existing drugs to improve efficacy and overcome resistance mechanisms.

In conclusion, 2-methyl-2-phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid (CAS: 2680854-60-6) represents a compelling area of research in chemical biology and drug discovery. Its multifaceted biological activities and structural versatility make it a valuable candidate for further investigation. Continued research efforts, supported by advancements in synthetic chemistry and computational modeling, are expected to unlock its full therapeutic potential. This briefing underscores the importance of interdisciplinary collaboration in advancing our understanding of this compound and its applications in medicine.

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